![molecular formula C22H20N4O3S B6552078 N-(2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040675-03-3](/img/structure/B6552078.png)
N-(2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.12561169 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Research indicates that compounds with a pyrazole core, such as this compound, often exhibit their biological effects through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting cell growth in various cancer cell lines.
- Induction of Apoptosis : Studies have reported that this compound can trigger apoptosis in cancer cells, leading to reduced tumor growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, which is crucial for preventing cancer cell division.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The results are summarized in Table 1 below:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast) | 0.01 | Apoptosis induction |
A549 (Lung) | 0.39 | Cell cycle arrest |
HCT116 (Colon) | 1.6 | Inhibition of proliferation |
HepG2 (Liver) | 0.95 | Induction of apoptosis |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth.
Case Studies
-
Study on MCF7 Cells :
A study by Li et al. demonstrated that the compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 0.01 µM, indicating strong cytotoxicity and potential for therapeutic use against breast cancer . -
Study on A549 Cells :
Research conducted by Cankara et al. highlighted that the compound caused significant apoptosis in A549 lung cancer cells at an IC50 value of 0.39 µM, suggesting its effectiveness in treating lung cancer . -
Study on HCT116 Cells :
In a study focusing on colon cancer, the compound exhibited an IC50 value of 1.6 µM against HCT116 cells, emphasizing its role in halting cancer cell proliferation .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-(2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazines have shown inhibition of cancer cell proliferation in vitro. A notable study demonstrated that such compounds can induce apoptosis in human cancer cell lines by activating caspase pathways .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .
Neurological Disorders
The structural characteristics of this compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for developing anti-inflammatory drugs. Studies have shown that related compounds can reduce inflammation in animal models of arthritis .
Data Tables
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Antimicrobial | Inhibits bacterial growth | |
Neuroprotective | Modulates neurotransmitters | |
Anti-inflammatory | Reduces cytokines |
Case Studies
- Anticancer Study : A study published in 2023 evaluated the effects of pyrazolo[1,5-a]pyrazine derivatives on breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : In a 2024 study, researchers tested various derivatives against Staphylococcus aureus and E. coli. The results showed that certain analogs exhibited potent antibacterial activity, making them promising candidates for further development as antibiotics .
- Neuroprotective Effects : A recent investigation into the neuroprotective properties of similar compounds revealed their potential in reducing oxidative stress in neuronal cells, suggesting possible therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-19-9-5-3-7-15(19)17-13-18-22(23-11-12-26(18)25-17)30-14-21(27)24-16-8-4-6-10-20(16)29-2/h3-13H,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINQUOVOSTKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.